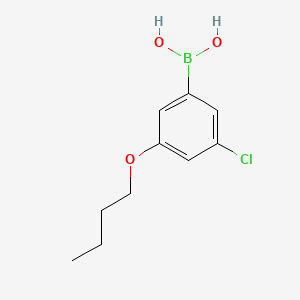

(3-丁氧基-5-氯苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

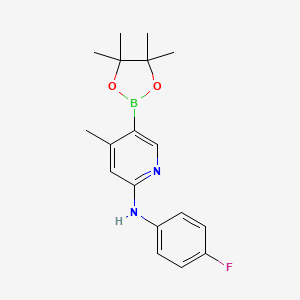

The molecular formula of “(3-Butoxy-5-chlorophenyl)boronic acid” is C10H14BClO3 . The structure of boronic acids is commonly studied in organic chemistry .

Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. For example, they are used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .

科学研究应用

Cross-Coupling Reactions

Borinic acids, including (3-Butoxy-5-chlorophenyl)boronic acid, are valuable reagents in cross-coupling reactions. They participate in Suzuki–Miyaura reactions, forming carbon–carbon bonds between aryl or vinyl halides and boronic acids. Specifically, this compound can be employed in 1,4-conjugate addition reactions with ethenesulfonamides to synthesize arylethanesulfonamides .

Catalysis

Borinic acids exhibit enhanced Lewis acidity compared to boronic acids due to their unique structure. As a result, they find applications in catalysis. For instance, (3-Butoxy-5-chlorophenyl)boronic acid can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. Its propensity to coordinate alcohols, diols, and amino alcohols makes it a versatile catalyst .

Medicinal Chemistry

Researchers explore borinic acids for their bioactive properties. While boronic acids are more widely studied, borinic acids offer interesting reactivities. They have been investigated as potential bioactive compounds, although their applications in this field are still emerging .

Materials Science

In materials science, borinic acids contribute to the development of polymer materials and optoelectronics. Their unique Lewis acidity and coordination abilities make them intriguing candidates for designing novel materials with specific properties .

Dynamic Click Chemistry

Recent advances in click chemistry have led to the exploration of reversible reactions. Boronic acid-mediated cis-diol conjugation is a well-studied example. Researchers use boronic acids to achieve dynamic covalent bonds, which have applications in chemical biology and supramolecular chemistry .

Synthesis of Biarylketones and Phthalides

(3-Butoxy-5-chlorophenyl)boronic acid can participate in the synthesis of biarylketones and phthalides. These compounds have relevance in pharmaceutical and agrochemical research .

Protodeboronation

Protodeboronation reactions using boronic esters have been explored. While not specific to (3-Butoxy-5-chlorophenyl)boronic acid, this field highlights the versatility of boronic acids in synthetic transformations .

未来方向

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

(3-butoxy-5-chlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-4-15-10-6-8(11(13)14)5-9(12)7-10/h5-7,13-14H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCIQINFZZBGET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681560 |

Source

|

| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Butoxy-5-chlorophenyl)boronic acid | |

CAS RN |

1256345-75-1 |

Source

|

| Record name | Boronic acid, B-(3-butoxy-5-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)